Lipophilicity (LogP) Comparison of Ethyl Ester vs. Methyl Ester Analog
The ethyl ester exhibits a higher computed lipophilicity compared to its methyl ester analog, which is relevant for passive membrane permeability in cellular assays. The ethyl ester has a computed XLogP3-AA of 1.7, while the methyl ester (CAS 915376-16-8) has a computed XLogP3-AA of 1.1 [1][2]. This difference may influence the compound's behavior in lipophilic environments and its suitability as a building block for more hydrophobic final compounds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate: XLogP3-AA = 1.1 |
| Quantified Difference | ΔLogP = +0.6 (ethyl ester more lipophilic) |
| Conditions | Computed property using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can improve membrane permeability, a critical factor for cell-based assays and in vivo studies, making the ethyl ester a preferred intermediate for designing more lipophilic final compounds.
- [1] PubChem. Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate. Computed Properties: XLogP3-AA = 1.7. View Source
- [2] PubChem. Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate. Computed Properties: XLogP3-AA = 1.1. View Source
